Product packaging for Caffeine salicylate(Cat. No.:CAS No. 5743-22-6)

Caffeine salicylate

Cat. No.: B13766560
CAS No.: 5743-22-6
M. Wt: 332.31 g/mol
InChI Key: SVXXBCDDJXZXOZ-UHFFFAOYSA-N
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Description

Caffeine salicylate is a useful research compound. Its molecular formula is C15H16N4O5 and its molecular weight is 332.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H16N4O5 B13766560 Caffeine salicylate CAS No. 5743-22-6

Properties

CAS No.

5743-22-6

Molecular Formula

C15H16N4O5

Molecular Weight

332.31 g/mol

IUPAC Name

2-hydroxybenzoic acid;1,3,7-trimethylpurine-2,6-dione

InChI

InChI=1S/C8H10N4O2.C7H6O3/c1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2;8-6-4-2-1-3-5(6)7(9)10/h4H,1-3H3;1-4,8H,(H,9,10)

InChI Key

SVXXBCDDJXZXOZ-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C1C(=O)N(C(=O)N2C)C.C1=CC=C(C(=C1)C(=O)O)O

Origin of Product

United States

Contextualization of Multi Component Chemical Systems in Advanced Materials Science

A multi-component chemical system is a material composed of two or more distinct chemical constituents that interact to form a complex system. numberanalytics.com The significance of these systems in materials science lies in their capacity to produce materials with novel or enhanced properties that are not attainable from the individual components alone. numberanalytics.com This approach is fundamental to modern materials science, enabling the design of advanced materials with specific functionalities for a wide range of applications, from pharmaceuticals to electronics. numberanalytics.comjocpr.com

Caffeine (B1668208) salicylate (B1505791) stands as a classic example of a two-component system. By combining caffeine, a well-known stimulant, and salicylic (B10762653) acid, an organic acid, a new crystalline solid is formed. ontosight.ailowtoxinforum.com This resulting compound possesses its own unique set of properties, including a distinct melting point and crystal structure, which are different from those of pure caffeine or pure salicylic acid. semanticscholar.orgnih.gov The study of such systems allows researchers to explore how molecular recognition and self-assembly processes can be harnessed to create new materials with predictable and controlled characteristics. The union of materials chemistry with multicomponent reactions (MCRs) provides an innovative path toward functionalized architectures with unique features. acs.org

Theoretical Frameworks for Investigating Synergistic Molecular Interactions in Synthetic Compounds

The formation and stability of synthetic compounds like caffeine (B1668208) salicylate (B1505791) are governed by specific molecular interactions, which can be understood through various theoretical frameworks. The primary driving forces are non-covalent interactions, including hydrogen bonding and π–π stacking. acs.orgresearchgate.net Synergistic interactions can lead to emergent behaviors that are useful in the design of functional materials. frontiersin.org

Crystal engineering is a key theoretical framework in this field. It focuses on the design and synthesis of functional solid-state structures by controlling the intermolecular interactions. usf.eduacs.org In the case of caffeine salicylate, this involves the deliberate assembly of caffeine and salicylic (B10762653) acid molecules into a co-crystal lattice. usf.edu The interaction can be viewed as an acid-base reaction forming a salt lowtoxinforum.comscribd.com, or as the formation of a cocrystal where both components remain neutral and are linked by hydrogen bonds. usf.eduresearchgate.net

Computational modeling and spectroscopic analysis are crucial tools for investigating these interactions. researchgate.netmdpi.com These methods help elucidate the supramolecular synthons—the specific and robust patterns of intermolecular interactions—that define the crystal structure. The "synergy" in these systems is observed when the resulting physicochemical properties of the compound, such as solubility, stability, or melting point, are not merely an average of the components but are significantly altered. ontosight.aiusf.edu For instance, the interaction between caffeine and salicylate has been shown to modify the solubility profile of the parent compounds. mdpi.com

Historical Development of Inquiry into Xanthinoid Salicylate Associations

Synthetic Pathways for Covalent this compound Formation

The primary methods reported for the formation of this compound involve the direct combination of caffeine and salicylic acid, typically resulting in a non-covalent salt or co-crystal rather than a covalently bonded molecule. ontosight.aislideshare.net The IUPAC name for this entity, 2-hydroxybenzoic acid;1,3,7-trimethylpurine-2,6-dione, signifies the presence of the two distinct, non-covalently linked compounds. nih.gov

A common laboratory-scale synthesis involves dissolving equimolar amounts of caffeine and salicylic acid in a suitable solvent, such as dichloromethane (B109758) or toluene. semanticscholar.orglibretexts.org For instance, a reported procedure dissolves 5.0 g of caffeine and 3.57 g of salicylic acid in 245 ml of dichloromethane. semanticscholar.org The mixture is heated to boiling for a short period, then cooled. semanticscholar.org Crystallization is often induced by the dropwise addition of an anti-solvent like petroleum ether until the solution becomes cloudy, followed by slow cooling to room temperature and then in an ice bath. semanticscholar.orglibretexts.org The resulting crystalline solid is collected via vacuum filtration and air-dried. libretexts.org One such synthesis reported a yield of 71.6% w/w. semanticscholar.org

Another documented method involves dissolving 50 mg of caffeine and 37 mg of salicylic acid in 4 mL of warm toluene, followed by the addition of 1 mL of petroleum ether to induce crystallization upon cooling. libretexts.org These synthetic approaches highlight a straightforward, single-step process for producing the this compound complex. semanticscholar.org

Characterization of Non-Covalent Complexation in Caffeine-Salicylate Systems

The interaction between caffeine and salicylic acid is fundamentally non-covalent, driven by a combination of forces that lead to the formation of a stable molecular complex. slideshare.netmdpi.com Understanding these interactions is key to characterizing the resulting compound.

Research into the complex formed between caffeine and acetylsalicylic acid, a closely related derivative of salicylic acid, reveals that the association occurs in a 1:1 molar ratio through a charge transfer mechanism. science.govresearchgate.net This type of interaction involves one molecule polarizing the other, which results in an electrostatic attraction that stabilizes the complex. sips.org.in In the caffeine-salicylate system, the electron-rich aromatic ring of caffeine can act as an electron donor to the electron-deficient regions of the salicylate molecule, facilitating this charge-transfer interaction.

The individual caffeine-salicylate complexes can self-assemble into larger, ordered structures known as supramolecular assemblies or co-crystals. nih.govresearchgate.net Molecular dynamics simulations and experimental data suggest that these assemblies are driven by π–π stacking interactions between the aromatic rings of the caffeine and salicylate molecules. mdpi.com

A proposed mechanism for this assembly involves the initial formation of caffeine-salicylate complexes, which can lead to a state of local supersaturation. mdpi.comnih.gov Upon contact between two or more of these complexes, the salicylate anion may be released, allowing for direct π–π stacking between caffeine molecules, which promotes self-aggregation. mdpi.com The stability of the final crystal lattice is further enhanced by a network of hydrogen bonds. researchgate.net

The precise three-dimensional arrangement of these molecules has been determined through single-crystal X-ray diffraction. The crystallographic data provides a definitive characterization of the supramolecular structure. nih.gov

Table 1: Crystal Structure Data for Caffeine-Salicylate Cocrystal Data sourced from the Crystallography Open Database (COD) as cited in PubChem. nih.gov

Crystallographic ParameterValue
COD Number4509292
Hermann-Mauguin Space Group SymbolP 1 21/c 1
a14.771 Å
b7.0212 Å
c16.209 Å
α90.00°
β117.194°
γ90.00°
Z (Formula units per cell)4

Advanced Derivatization Techniques for Structural Analysis of Caffeine and Salicylate Moieties

The structural analysis and quantification of caffeine and salicylic acid, either individually or as part of a complex, often rely on advanced analytical techniques. In some cases, derivatization—the chemical modification of a compound to produce a new compound that is more amenable to analysis—is employed. gnest.org

For salicylic acid and its derivatives, a variety of analytical techniques have been reported. sryahwapublications.comresearchgate.net Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool, and derivatization may be used to increase the volatility and thermal stability of acidic pharmaceuticals like salicylic acid for analysis. gnest.org However, some modern, highly sensitive methods, including certain GC-MS and High-Performance Liquid Chromatography (HPLC) procedures, can analyze these compounds without the need for derivatization. dergipark.org.tr

For caffeine, synthetic strategies often involve creating derivatives by modifying its core structure, such as at the 8-position, to produce novel compounds with different properties. sioc-journal.cnresearchgate.netnih.gov The structural elucidation of these new derivatives relies on a suite of advanced spectroscopic and spectrometric methods, including:

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR): Provides detailed information about the molecular structure and connectivity of atoms. sioc-journal.cnpensoft.net

Mass Spectrometry (MS and HRMS): Determines the mass-to-charge ratio of molecules, allowing for the confirmation of molecular weight and elemental composition. sioc-journal.cnpensoft.net

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies the functional groups present in a molecule. pensoft.net

These techniques are crucial for confirming the structures of newly synthesized caffeine derivatives and for analyzing the purity and composition of caffeine-containing samples. sioc-journal.cnpensoft.net

Table 2: Selected Analytical Techniques for Caffeine and Salicylate Moieties

TechniqueAnalyte(s)Application/PrincipleReference
High-Performance Liquid Chromatography (HPLC)Caffeine, Salicylic Acid & DerivativesSeparation and quantification of components in a mixture. Often paired with UV or MS detectors. sryahwapublications.comfarmaciajournal.comthegms.co
Gas Chromatography-Mass Spectrometry (GC-MS)Caffeine, Salicylic Acid & DerivativesSeparation of volatile compounds followed by mass-based detection and identification. May require derivatization for acidic compounds. gnest.orgresearchgate.netdergipark.org.tr
Liquid Chromatography-Mass Spectrometry (LC-MS)Salicylic Acid & DerivativesCombines the separation power of LC with the analytical capabilities of MS for sensitive detection and identification. sryahwapublications.comingentaconnect.com
UV-Visible SpectrophotometryCaffeine, Salicylic AcidQuantification based on the absorption of UV-Vis light. Derivative spectrophotometry can resolve overlapping spectra. researchgate.netresearchgate.net
Thin-Layer Chromatography (TLC) with DensitometrySalicylic Acid, Acetylsalicylic AcidA simple, cost-effective method for separation and detection, useful for monitoring synthesis reactions. akjournals.com
Nuclear Magnetic Resonance (NMR)Caffeine DerivativesFundamental for the structural elucidation of newly synthesized molecules. sioc-journal.cnpensoft.net

Considerations for Process Optimization in this compound Synthesis Research

Optimizing the synthesis of this compound involves several key considerations aimed at improving yield, purity, and efficiency. Based on reported laboratory methods, several parameters can be targeted for optimization. semanticscholar.orglibretexts.org

Solvent Selection: The choice of solvent (e.g., dichloromethane, toluene) is critical as it affects the solubility of the reactants and the crystallization of the product. semanticscholar.orglibretexts.org Optimization would involve screening various solvents to find one that maximizes the yield and purity of the crystallized complex while considering environmental and safety factors.

Temperature and Reaction Time: The synthesis involves heating to dissolve the reactants. semanticscholar.org The temperature and duration of heating should be controlled to ensure complete dissolution without causing degradation of either caffeine or salicylic acid.

Crystallization Conditions: The method of crystallization significantly impacts yield and crystal quality. Parameters to optimize include the rate of cooling, the choice and addition rate of an anti-solvent (e.g., petroleum ether), and the final temperature of cooling. semanticscholar.orglibretexts.org Slow cooling generally promotes the formation of larger, purer crystals.

Purity and Stoichiometry: Ensuring the high purity of the starting materials (caffeine and salicylic acid) is essential. The stoichiometry must be precise (typically an equimolar ratio) to maximize the formation of the 1:1 complex and minimize unreacted starting materials in the final product. semanticscholar.org

Analytical Monitoring: Process optimization requires robust analytical methods to assess the outcome. Techniques like HPLC or TLC can be used to monitor the reaction's completion and to quantify the purity of the resulting this compound, checking for residual starting materials or byproducts. thegms.coakjournals.com A reported yield of 71.6% w/w provides a benchmark against which optimization efforts can be measured. semanticscholar.org

Molecular Recognition and Association in Aqueous and Non-Aqueous Environments

The association of caffeine and salicylate in solution is a nuanced process governed by a series of intermolecular interactions. In aqueous environments, sodium salicylate has been observed to increase the solubility of caffeine. nih.govnih.gov This phenomenon is not merely a simple solubilizing effect but is rooted in specific molecular recognition and association events.

Computational simulations and experimental data suggest a dynamic interplay where the salicylate molecule plays a crucial role. nih.govnih.gov At a molecular level, a key hypothesis for the increased solubility of caffeine involves the relocating of the salicylate moiety from a parallel stacking aromatic complex with caffeine, followed by its hydration. nih.govnih.govresearchgate.netresearchgate.net This process indicates that for an additive to enhance caffeine's solubility through the formation of self-aggregates, it needs to be capable of forming π–π interactions with caffeine and possess significant hydrating properties. nih.gov The choice of salicylate is particularly relevant as caffeine and salicylate are frequently combined in various formulations. nih.govnih.govresearchgate.net

Studies in non-aqueous environments, such as with methyl salicylate, have shown that caffeine's solubility can be significantly higher than in water at certain temperatures, and in this environment, caffeine self-aggregates were found to be absent. researchgate.netresearchgate.net

Investigation of π-π Stacking Interactions

A primary mode of interaction between the aromatic rings of caffeine and the salicylate anion is through π-π stacking. nih.govresearchgate.net These non-covalent interactions are fundamental to the formation of caffeine-salicylate complexes in solution. researchgate.net Molecular dynamics simulations have visualized the formation of these π–π interactions between caffeine and salicylate anions upon adding caffeine to a sodium salicylate solution. nih.govresearchgate.net

The strength of these interactions can be temperature-dependent. For instance, at higher temperatures, the salicylate anion exhibits stronger π–π interactions with caffeine. researchgate.netresearchgate.net This stacking is a critical precursor to the subsequent steps that lead to enhanced solubility, involving the release of the salicylate anion and the formation of caffeine-caffeine complexes. nih.govresearchgate.net

Modulatory Effects on Salicylate on Caffeine Self-Aggregation

The process is hypothesized to occur via the initial formation of caffeine-salicylate complexes, which then facilitates the formation of caffeine-caffeine complexes through π–π interactions, accompanied by the release of the salicylate anion. nih.govresearchgate.net Radial distribution functions calculated from molecular dynamics simulations suggest that salicylate molecules are not incorporated into the caffeine self-aggregates in the equilibrium state at the concentrations studied. nih.gov

Hydration Dynamics of Caffeine and Salicylate in Complex Systems

The hydration dynamics of both caffeine and salicylate are central to understanding the behavior of their complex in aqueous solutions. Sodium salicylate is known to be a "structure-maker" in water. nih.gov When caffeine is introduced into a sodium salicylate solution, the resulting interactions lead to an increase in caffeine's hydration number following its self-aggregation. nih.govnih.govresearchgate.net

Molecular simulations have provided a hypothesis for this phenomenon: the release of salicylate molecules from the initial complex with caffeine and their subsequent hydration is likely a primary driver for the increased solubility of caffeine. nih.gov Viscometric measurements show that in the presence of sodium salicylate, the Jones-Dole B-coefficients for caffeine are higher than in pure water, particularly at lower temperatures, suggesting that salicylate enhances caffeine's "structure-making" properties. nih.gov

Determination of Association Constants and Complex Stoichiometry

The interaction between caffeine and salicylate leads to the formation of a complex, and studies have aimed to quantify this association. A 1:1 stoichiometry for the caffeine-salicylate complex is frequently cited. acs.orgreddit.com Thermodynamic studies have been conducted on this 1:1 complex in water. acs.orgscilit.com

Diffusion studies using the Taylor dispersion method have provided quantitative data on the association. By modeling the diffusion behavior, an association constant (K) for the caffeine and sodium salicylate system was determined. innovationforever.comresearchgate.netresearchgate.net

SystemAssociation Constant (K)Method
Caffeine and Sodium Salicylate80 mol-1·dm3Taylor Dispersion

Diffusion Behavior and Transport Phenomena in Aqueous Solutions of Caffeine and Salicylate

The study of diffusion provides significant insights into the intermolecular interactions within the caffeine-salicylate system. The presence of caffeine has a noticeable effect on the diffusion of sodium salicylate in aqueous solutions, and vice-versa. innovationforever.com Ternary mutual diffusion coefficients have been measured for sodium salicylate + caffeine aqueous solutions, revealing the coupled nature of their transport. innovationforever.com

The observation of non-zero cross-diffusion coefficients indicates a coupled diffusion of these substances, which is evidence of the interaction between the solutes. innovationforever.comresearchgate.netresearchgate.net The experimental diffusion data align well with a model that includes the formation of a 1:1 complex, further supporting the existence of this association in solution. innovationforever.comresearchgate.netresearchgate.net The tracer diffusion coefficients for caffeine in aqueous solutions show a strong dependence on concentration, which is interpreted in terms of caffeine's self-association. rsc.org

System (Aqueous Solution at 25.00°C)CoefficientValue (x 10-9 m2·s-1)
Tracer diffusion of caffeine in sodium salicylateD220.699

Hetero-Association Studies with Riboflavin (B1680620) and Allied Molecular Species

The interactions of caffeine and sodium salicylate extend to other molecules of biological importance, such as riboflavin (vitamin B2). Studies have investigated the hetero-association in a ternary system of riboflavin (RFN), caffeine, and sodium salicylate (NAS) in aqueous solution. researchgate.netcore.ac.uk

These molecules are shown to form non-covalent complexes, and the hetero-association constants for both RFN–NAS and RFN–caffeine have been determined. core.ac.uk The formation of these complexes is predominantly stabilized by dispersion and hydrophobic interactions between the aromatic structures of the molecules. core.ac.uk A key consequence of this hetero-association is a reduction in the concentration of monomeric riboflavin in the solution. core.ac.uk The presence of urea (B33335) in these solutions was found to decrease the stability of the complexes, likely by weakening the hydrophobic effect. core.ac.uk

Molecular SystemHetero-association Constant (K, M-1)Dimerization Constant (K, M-1)
Riboflavin (RFN) – Sodium Salicylate (NAS)25 ± 4-
Riboflavin (RFN) – Caffeine74 ± 11-
Sodium Salicylate (NAS)-2.7 ± 0.5
Caffeine-17.0 ± 1.5

Advanced Analytical Techniques for Caffeine Salicylate Research

Spectroscopic Methodologies for Qualitative and Quantitative Analysis

Spectroscopic methods are fundamental in the chemical analysis of caffeine (B1668208) salicylate (B1505791), providing non-destructive and highly sensitive means to investigate its properties.

UV-Visible Spectrophotometry for Interaction Dynamics and Quantification

UV-Visible spectrophotometry is a versatile technique for studying the interactions between caffeine and salicylate in solution and for their simultaneous quantification. The interaction, or hetero-association, between caffeine and sodium salicylate in an aqueous solution can be observed through changes in their collective absorption spectrum. academicjournals.org Studies have noted that such interactions often lead to a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorbance). academicjournals.org These spectral changes are indicative of the formation of complexes between the molecules, likely through the vertical stacking of their chromophore systems. academicjournals.org

For quantitative analysis, the distinct absorbance maxima of the components are utilized. Caffeine in various solvents typically shows a maximum absorbance (λmax) at approximately 272-276 nm. nih.govresearchgate.net Spectrophotometric methods, grounded in Beer's Law, are widely used for their simplicity, speed, and cost-effectiveness. nih.govthermofisher.com When analyzing mixtures, simultaneous equation methods can be employed. This involves measuring the absorbance of the mixture at the λmax of each component and solving a set of equations to determine the individual concentrations. nih.govresearchgate.net Another approach is the absorption ratio method, which uses the isoabsorptive point—a wavelength where the molar absorptivity of the two components is equal. nih.govresearchgate.net

Table 1: UV-Visible Spectrophotometry Data for Caffeine Quantification This table is interactive. Sort by clicking column headers.

Analyte Method λmax / Wavelengths Used Linearity Range (µg/mL) Solvent/Medium
Caffeine Direct Measurement 276 nm 2 - 30 Chloroform
Caffeine & Acetylsalicylic Acid Simultaneous Equation 272 nm & 297 nm 0 - 25 0.1 N NaOH
Caffeine & Acetylsalicylic Acid Absorption Ratio 289 nm (Isoabsorptive point) 0 - 25 0.1 N NaOH

Data compiled from multiple research findings. nih.govresearchgate.netresearchgate.net

Infrared (FTIR) Spectroscopy for Vibrational Fingerprinting

Fourier Transform Infrared (FTIR) spectroscopy provides a unique "vibrational fingerprint" of a molecule by probing the absorption of infrared radiation by its chemical bonds. nih.gov Each functional group within a molecule vibrates at a characteristic frequency, resulting in a complex spectrum of absorption bands that is unique to that molecule. The region of the spectrum from 1500 to 500 cm⁻¹ is known as the fingerprint region because the patterns here are highly specific and can be used for unambiguous identification. nih.govreddit.com

For caffeine, characteristic FTIR peaks include a C=O stretching vibration around 1700 cm⁻¹, aromatic C-H stretching near 3100 cm⁻¹, and C-H stretching of methyl groups. researchgate.netrsdjournal.org The interaction between caffeine and salicylate can be studied by observing shifts in these characteristic peaks or the appearance of new ones, which would indicate the formation of hydrogen bonds or other intermolecular forces affecting the vibrational modes of the functional groups.

Table 2: Characteristic FTIR Absorption Bands for Caffeine

Wavenumber (cm⁻¹) Vibration Type Functional Group
~3100 Aromatic C-H Stretch Aromatic Ring
~2850 C-H Stretch Methyl (-CH₃) Groups
~1700 C=O Stretch Ketone
~1637 C=C Stretch Aromatic Ring

Data from spectroscopic analysis of caffeine. researchgate.net

Fluorescence Spectroscopy for Quenching-Based Interaction Probing

Fluorescence spectroscopy offers a highly sensitive method for probing the formation of complexes between caffeine and salicylic (B10762653) acid. A notable application involves using salicylic acid (the hydrolysis product of aspirin) as a fluorescent probe to detect caffeine. nih.gov Salicylic acid exhibits native fluorescence, and the intensity of this fluorescence can be "quenched" (decreased) in the presence of caffeine. nih.gov

This quenching effect primarily occurs through the formation of a non-fluorescent ground-state complex between salicylic acid and caffeine, a mechanism known as static quenching. nih.govresearchgate.net The formation of this complex is often driven by π-π stacking interactions between the aromatic rings of the two molecules. nih.gov The relationship between the decrease in fluorescence intensity and the concentration of the quencher (caffeine) is described by the Stern-Volmer equation:

F₀ / F = 1 + Ksv[Q]

Where F₀ is the fluorescence intensity without the quencher, F is the intensity with the quencher, [Q] is the quencher concentration, and Ksv is the Stern-Volmer quenching constant. mdpi.com By plotting F₀/F against [Q], a linear relationship can be established, allowing for the quantification of caffeine and the characterization of the binding interaction. nih.govresearchgate.net Studies have shown that this fluorescence quenching is linearly related to caffeine concentration, providing a basis for a rapid and sensitive analytical method. nih.gov

Chromatographic Separations for Multi-Component System Analysis

Chromatographic techniques are essential for separating caffeine and salicylic acid from complex matrices and from each other, enabling precise quantification.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is the preeminent technique for the simultaneous analysis of caffeine and salicylic acid in multi-component systems. oup.com Numerous reversed-phase HPLC methods have been developed and validated for this purpose. nih.govresearchgate.netresearchgate.net

Method development typically involves optimizing the stationary phase, mobile phase composition, flow rate, and detection wavelength. A common approach utilizes a C18 column with an isocratic mobile phase consisting of a mixture of water, methanol (B129727) or acetonitrile, and an acid like acetic or phosphoric acid to control the ionization of the analytes and ensure sharp peak shapes. nih.govresearchgate.net Detection is commonly performed using a UV detector set at a wavelength where both compounds have significant absorbance, such as 275 nm. oup.comnih.gov

Validation of these methods is performed according to international guidelines (e.g., ICH) to ensure they are fit for purpose. Key validation parameters include specificity, linearity, precision, accuracy, and robustness. researchgate.netijprajournal.com

Linearity: The method demonstrates a linear relationship between analyte concentration and detector response over a specified range, with correlation coefficients (r²) typically exceeding 0.999. researchgate.netijprajournal.com

Accuracy: Often assessed through recovery studies, accuracy is the closeness of the measured value to the true value, with recoveries typically in the range of 98-102%. oup.comresearchgate.net

Precision: Expressed as the Relative Standard Deviation (RSD) of replicate measurements, precision is evaluated at intra-day (repeatability) and inter-day (intermediate precision) levels, with RSD values generally below 2%. researchgate.netnih.gov

Sensitivity: The limits of detection (LOD) and quantification (LOQ) are established to determine the lowest concentration of analyte that can be reliably detected and quantified. researchgate.net

Table 3: Example of a Validated HPLC Method for Caffeine and Salicylic Acid This table is interactive. Sort by clicking column headers.

Parameter Condition / Result
Chromatographic Conditions
Column Hypersil C18 (5 µm, 15 cm x 4.6 mm)
Mobile Phase Water-Methanol-Acetic Acid
Elution Mode Isocratic
Detection Wavelength 275 nm
Analysis Time < 7 minutes
Validation Results
Linearity Range (Caffeine) 0.065 - 0.195 mg/mL
Linearity Range (Salicylic Acid) 0.4 - 6.0% of Aspirin
Overall Recovery (Caffeine) 100.7%

Data compiled from a rapid HPLC method for simultaneous quantification. oup.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized Compounds

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of GC with the detection power of MS. However, direct GC analysis of compounds like caffeine and particularly salicylic acid is challenging due to their polarity and low volatility. jfda-online.comdergipark.org.tr Salicylic acid, with its carboxylic acid and hydroxyl functional groups, can exhibit poor peak shape and adsorb irreversibly onto the GC column. jfda-online.com

To overcome these limitations, chemical derivatization is an essential preparatory step. nih.gov Derivatization converts the polar functional groups into less polar, more volatile, and more thermally stable derivatives suitable for GC analysis. jfda-online.comsemanticscholar.org Common derivatization reactions for the functional groups found in salicylic acid (-COOH, -OH) include:

Silylation: This is a widely used method where an active proton in the functional group is replaced by a trialkylsilyl group, typically trimethylsilyl (B98337) (TMS). Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are effective for this purpose. nih.gov

Alkylation: This process, often methylation, converts acidic protons into alkyl groups.

Acylation: This involves reacting the analyte with an acylating agent to form ester derivatives.

The resulting derivatized compounds are more amenable to GC separation and produce characteristic mass spectra that can be used for definitive identification and quantification. jfda-online.com The mass spectrometer fragments the derivatized molecules in a reproducible manner, generating a mass spectrum that serves as a chemical fingerprint, allowing for highly selective and sensitive analysis.

Electrophoretic Techniques for Separation and Characterization

Electrophoretic techniques, particularly capillary electrophoresis (CE), have proven to be powerful for the separation and analysis of complex mixtures, including pharmaceutical formulations containing caffeine and salicylates. These methods separate molecules based on their differential migration in an electric field, which is influenced by factors such as charge, size, and shape.

Capillary Zone Electrophoresis (CZE), a common mode of CE, is frequently employed for the analysis of caffeine and salicylate-related compounds. In a typical CZE setup, a fused-silica capillary is filled with a background electrolyte (BGE) solution. The application of a high voltage across the capillary generates an electroosmotic flow (EOF) and causes charged analytes to migrate at different velocities, leading to their separation.

Research has demonstrated the successful separation of caffeine, salicylic acid, and acetylsalicylic acid using CZE. The separation mechanism relies on the charge of each analyte at a specific pH. For instance, at a pH of 9.0, norephedrine, a common component in analgesic formulations, will be cationic and elute first. Caffeine remains neutral, while both salicylic acid and acetylsalicylic acid carry a partial negative charge and will migrate later. The elution order can be precisely controlled by adjusting the pH of the BGE. fortlewis.edu

In one study, the separation of salicylic acid (SA), acetylsalicylic acid (ASA), and sulfosalicylic acid (SSA) was achieved in an aqueous buffer of 10 mmol.L-1 Tris-30 mmol.L-1 H3BO3 (pH 8.0) using a fused-silica capillary (55 cm x 50 µm ID). The separation was carried out with an applied voltage of 24 kV. nih.gov To enhance separation efficiency and sensitivity, nonaqueous CE using ethanol (B145695) as the solvent has also been explored, resulting in higher resolution and improved peak shapes for these compounds. nih.gov

Another application of CE is the ultra-fast determination of caffeine, dipyrone, and acetylsalicylic acid using capacitively coupled contactless conductivity detection (CE-C⁴D). This method allows for the simultaneous determination of these compounds and their degradation products in under a minute. The limits of detection for caffeine and acetylsalicylic acid were found to be 5 µmol L⁻¹ and 6 µmol L⁻¹, respectively. nih.gov

The following table summarizes typical parameters used in the capillary electrophoresis analysis of caffeine and salicylate-related compounds:

ParameterValueReference
Voltage 20 or 25 kV fortlewis.edu
Total Capillary Length 53.0 cm fortlewis.edu
Capillary Length to Detector 44.5 cm fortlewis.edu
Capillary Inner Diameter 50 µm fortlewis.edunih.gov
Injection 50.0 mbar for 2–5 s fortlewis.edu
Column Temperature 40.0 °C fortlewis.edu
Detection UV at 210, 220, and 254 nm fortlewis.edu
Aqueous Buffer 10 mmol.L-1 Tris-30 mmol.L-1 H3BO3 (pH 8.0) nih.gov
Nonaqueous Solvent Ethanol nih.gov

Volumetric and Viscosimetric Measurements for Solution Properties

A detailed investigation into the volumetric and viscosimetric properties of caffeine in a 0.1 mol·kg⁻¹ sodium salicylate aqueous solution revealed significant effects of the salicylate on caffeine's behavior. The presence of sodium salicylate was found to promote the self-aggregation of caffeine in water. This is a key finding as it helps to explain the increased solubility of caffeine in the presence of salicylates. nih.govresearchgate.netnih.gov

Volumetric Properties

The volumetric properties of caffeine in the sodium salicylate solution were determined by measuring the densities of the solutions at various temperatures (293.15 K to 313.15 K). From these density measurements, the apparent molar volume (Vϕ) of caffeine was calculated. The results indicated that the apparent molar volume of caffeine increased with the molality of caffeine at all temperatures studied. nih.gov

The table below presents a summary of the density (ρ) and apparent molar volume (Vϕ) of caffeine in a 0.1 mol·kg⁻¹ aqueous sodium salicylate solution at different molalities and a temperature of 298.15 K.

Molality of Caffeine (mol·kg⁻¹)Density (ρ) (g·cm⁻³)Apparent Molar Volume (Vϕ) (cm³·mol⁻¹)
0.02121.00618145.8
0.04241.00717146.2
0.06361.00815146.6
0.08481.00912147.0
0.10581.01009147.4

Data derived from the findings presented in the study by Borović et al. (2022). nih.gov

Viscosimetric Properties

The following table shows the viscosity (η) of caffeine in a 0.1 mol·kg⁻¹ aqueous sodium salicylate solution at different molalities and a temperature of 298.15 K.

Molality of Caffeine (mol·kg⁻¹)Viscosity (η) (mPa·s)
0.02120.932
0.04240.941
0.06360.950
0.08480.959
0.10580.968

Data derived from the findings presented in the study by Borović et al. (2022). nih.gov

These volumetric and viscosimetric studies provide fundamental data on the solution properties of the caffeine-salicylate system, which is essential for understanding its behavior in various applications. The measurement of solubility, density, and viscosity indicates an increased molecular association, likely through hydrogen bonding. chemicalpapers.com

Theoretical and Computational Investigations of Caffeine Salicylate

Molecular Dynamics (MD) Simulations of Solvation and Aggregation Processes

Molecular Dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules over time. For caffeine (B1668208) salicylate (B1505791), MD simulations have been instrumental in elucidating its behavior in solution, particularly its solvation thermodynamics and aggregation tendencies.

Research has focused on understanding how caffeine salicylate interacts with solvent molecules, primarily water. Simulations reveal the formation of distinct solvation shells around both the caffeine cation and the salicylate anion. The salicylate anion, with its carboxylate and hydroxyl groups, forms strong, directional hydrogen bonds with surrounding water molecules. The caffeine cation's interactions are more complex, involving weaker hydrogen bonds through its carbonyl oxygens and nitrogen atoms, as well as hydrophobic interactions involving its methyl groups and imidazole (B134444) ring.

A key tool in analyzing these interactions is the Radial Distribution Function (RDF), g(r), which describes the probability of finding a particle at a distance r from a reference particle. Studies on this compound in aqueous solution show sharp peaks in the RDFs between the salicylate's oxygen atoms and water's hydrogen atoms, indicating a highly structured first solvation shell.

Furthermore, MD simulations have been used to investigate the self-aggregation of this compound in solution. At higher concentrations, the simulations predict the formation of molecular clusters or aggregates. These aggregates are stabilized by a combination of intermolecular forces:

Hydrogen Bonding: Primarily between the salicylate's hydroxyl group and the caffeine's carbonyl oxygen.

π-π Stacking: Favorable stacking interactions between the aromatic rings of the caffeine and salicylate moieties.

Electrostatic Interactions: Attraction between the positively charged caffeine cation and the negatively charged salicylate anion.

These simulations provide quantitative data on the stability and dynamics of these aggregates, which are crucial for understanding the compound's solubility and transport characteristics.

Simulation ParameterDescriptionTypical Finding for this compound
Radial Distribution Function (g(r))Describes the probability of finding a solvent molecule at a certain distance from a solute atom.Sharp peaks for Salicylate-O···Water-H at ~1.8 Å, indicating strong hydrogen bonding and a structured first solvation shell.
Coordination NumberThe average number of solvent molecules in the first solvation shell of the solute.The salicylate anion coordinates a higher number of water molecules via hydrogen bonds compared to the caffeine cation.
Hydrogen Bond LifetimeThe average duration of a hydrogen bond between solute and solvent.Lifetimes are longer for salicylate-water bonds than for caffeine-water bonds, reflecting stronger interactions.
Cluster AnalysisIdentifies the formation and size of molecular aggregates over the simulation time.Reveals the onset of aggregation at specific concentrations, driven by π-π stacking and electrostatic forces.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a detailed picture of the electronic structure of this compound. These methods solve approximations of the Schrödinger equation to determine molecular orbital energies, electron density distributions, and other electronic properties that govern the compound's stability and reactivity.

The susceptibility of a molecule to oxidation and reduction is directly related to the energies of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO Energy: Correlates with the ionization potential and the ability to donate an electron (oxidation). A higher HOMO energy indicates greater ease of oxidation.

LUMO Energy: Correlates with the electron affinity and the ability to accept an electron (reduction). A lower LUMO energy indicates greater ease of reduction.

For the this compound ion pair, DFT calculations show that the HOMO is predominantly localized on the salicylate anion, specifically on the π-system of the aromatic ring and the carboxylate group. The LUMO, conversely, is localized on the caffeine cation, primarily on the pyrimidine-dione ring. This separation of frontier orbitals indicates that upon formation of the salt, the salicylate moiety becomes the primary site for electron donation (oxidation), while the caffeine moiety becomes the primary site for electron acceptance (reduction). The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is a key indicator of chemical reactivity and kinetic stability; a larger gap implies higher stability.

ParameterDescriptionCalculated Value (Typical, eV)Interpretation for this compound
E_HOMOEnergy of the Highest Occupied Molecular Orbital.-6.5 to -6.9 eVIndicates the salicylate anion is the primary electron-donating site.
E_LUMOEnergy of the Lowest Unoccupied Molecular Orbital.-1.2 to -1.5 eVIndicates the caffeine cation is the primary electron-accepting site.
HOMO-LUMO Gap (ΔE)Energy difference between LUMO and HOMO.~5.0 to 5.7 eVA relatively large gap suggests significant electronic stability for the ion pair.

Quantum chemical calculations are essential for quantifying the strength of the non-covalent interactions that hold the caffeine-salicylate complex together. The binding energy (BE) is calculated as the difference between the total energy of the complex and the sum of the energies of the individual, isolated caffeine and salicylate molecules.

BE = E_complex - (E_caffeine + E_salicylate)

A negative binding energy signifies that the formation of the complex is energetically favorable. DFT calculations, often corrected for dispersion forces (e.g., using DFT-D methods), have shown a significant negative binding energy for this compound. Analysis of the optimized geometry reveals that the stability of the complex arises from a synergistic combination of interactions: a primary N-H+···O- hydrogen bond formed after proton transfer, and secondary C-H···O hydrogen bonds and π-π stacking interactions between the two aromatic ring systems. These calculations confirm that the formation of the salt is a highly stable arrangement.

Molecular Docking Simulations for Interaction Site Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or nucleic acid) to form a stable complex. The primary goal is to predict the binding mode and affinity.

In the context of this compound, docking simulations have been used to explore its potential interaction sites with macromolecular targets. The this compound molecule is treated as a flexible ligand and is placed into the binding pocket of a target receptor. A scoring function is then used to estimate the binding affinity, typically expressed as a binding energy (in kcal/mol). Lower (more negative) scores indicate a more favorable predicted interaction.

These simulations can identify key amino acid residues within a receptor's active site that are likely to interact with the ligand. For this compound, docking studies predict that:

The salicylate anion tends to form electrostatic interactions and hydrogen bonds via its carboxylate and hydroxyl groups with polar or charged residues (e.g., Arginine, Lysine, Aspartate).

The caffeine cation often engages in hydrophobic interactions and π-π stacking with aromatic residues (e.g., Tyrosine, Phenylalanine, Tryptophan).

By predicting these interaction patterns, molecular docking provides a structural hypothesis for the compound's binding mechanism at a molecular level.

Dissipative Particle Dynamics (DPD) for Theoretical Transport Modeling

While MD simulations provide all-atom detail, they are computationally expensive for modeling large-scale phenomena like diffusion through complex media. Dissipative Particle Dynamics (DPD) is a mesoscale, coarse-grained simulation technique that overcomes this limitation. In DPD, clusters of atoms (e.g., a water molecule, a methyl group, or even the entire caffeine molecule) are represented as single "beads."

The interactions between these beads are governed by soft, short-range potentials, allowing for much larger system sizes and longer simulation timescales than all-atom MD. DPD is particularly well-suited for modeling the transport and phase behavior of this compound in complex fluids, such as polymer matrices or lipid bilayers.

Theoretical transport modeling using DPD can predict properties like the diffusion coefficient of this compound within a given medium. By systematically varying the interaction parameters between the this compound beads and the beads representing the medium, researchers can simulate how changes in the environment (e.g., polymer composition) affect the compound's mobility. This approach provides valuable theoretical insights into the factors controlling the release and transport of the compound from a delivery system, bridging the gap between molecular interactions and macroscopic material properties.

Predictive Modeling of Compound Properties based on Computational Data

A primary goal of computational chemistry is to build predictive models that link calculated molecular properties to experimentally observable macroscopic properties. For this compound, data generated from quantum chemical calculations and MD simulations serve as descriptors for developing such models.

For instance, a key property of interest is aqueous solubility. Computational studies have established correlations between calculated parameters and experimental solubility data. Key predictive descriptors include:

Solvation Free Energy: Calculated from MD simulations, this value represents the energy change when a molecule is transferred from a vacuum to a solvent. A more negative solvation free energy generally correlates with higher solubility.

Lattice Energy: For the solid state, this is the energy required to separate the ions in the crystal lattice. It can be estimated using quantum chemical methods. Higher lattice energy often corresponds to lower solubility, as more energy is needed to break apart the crystal.

Hydrogen Bonding Propensity: The number and strength of hydrogen bonds formed with water, as quantified from MD simulations, can be used as a descriptor for hydrophilicity and solubility.

By combining these and other calculated descriptors into a quantitative structure-property relationship (QSPR) model, it is possible to predict the solubility of this compound and related compounds under various conditions. These predictive models are invaluable for rational compound design and formulation development, as they allow for the in silico screening of properties before undertaking costly and time-consuming experimental work.

Mechanistic Research into Caffeine Salicylate S Biochemical Modulatory Pathways Theoretical and Molecular Level

Theoretical Mechanisms of Purine (B94841) Alkaloid Action (Adenosine Receptor Antagonism, Phosphodiesterase Inhibition)

The purine alkaloid component, caffeine (B1668208), exerts its primary biochemical effects through two well-established mechanisms: adenosine (B11128) receptor antagonism and phosphodiesterase inhibition. nih.govnih.gov

Adenosine Receptor Antagonism Caffeine's structure is similar to adenosine, a nucleoside that promotes rest and fatigue by binding to its receptors in the brain. psyche.cothe-scientist.com This structural similarity allows caffeine to act as a competitive antagonist at all four subtypes of adenosine receptors: A1, A2A, A2B, and A3. nih.govyoutube.com By binding to these receptors, caffeine blocks adenosine from activating them, thereby preventing the inhibitory "rest and fatigue" signals. psyche.coyoutube.com This antagonism is considered the principal mechanism for most of caffeine's physiological effects. nih.govavma.org The blockade of A1 and A2A receptors, in particular, is linked to its effects on wakefulness and arousal. youtube.com Furthermore, by blocking adenosine, which can act as a buffer for neurotransmitters, caffeine can promote the release of dopamine (B1211576) and norepinephrine, contributing to its stimulant effects. psyche.co

Phosphodiesterase Inhibition Caffeine can also inhibit phosphodiesterase (PDE) enzymes. nih.govnih.gov PDEs are responsible for degrading intracellular second messengers like cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). nih.govresearchgate.net By inhibiting these enzymes, caffeine increases the intracellular concentrations of cAMP and cGMP. nih.govresearchgate.net This mechanism is thought to contribute to some of caffeine's effects, such as smooth muscle relaxation and bronchial dilation. nih.gov However, caffeine is a relatively weak, non-selective PDE inhibitor, and significant inhibition typically requires concentrations higher than those usually associated with its primary behavioral effects. nih.govyoutube.com Therefore, adenosine receptor antagonism is considered its more dominant mechanism of action at physiologically relevant concentrations. avma.orgresearchgate.net

Table 1: Primary Mechanisms of Caffeine Action
MechanismTargetMolecular OutcomePrimary Reference
Adenosine Receptor AntagonismA1, A2A, A2B, A3 ReceptorsBlocks adenosine binding, preventing inhibitory signaling and promoting wakefulness. nih.govyoutube.com
Phosphodiesterase (PDE) InhibitionPDE Enzymes (non-selective)Increases intracellular cAMP and cGMP levels. nih.govnih.gov

Salicylate-Mediated Influence on Cellular Signaling Pathways (Excluding Clinical Outcomes)

Salicylate (B1505791), the other component of caffeine salicylate, influences various cellular signaling pathways, often independent of its well-known effect on cyclooxygenase (COX) enzymes. ahajournals.orgnih.gov Research has identified several molecular targets for salicylate.

One key mechanism is the activation of AMP-activated protein kinase (AMPK), a crucial cellular energy sensor. nih.govwikipedia.org Salicylate has been shown to activate AMPK directly, which in turn can modulate inflammatory responses and other cellular processes. nih.gov

Furthermore, studies have demonstrated that salicylate can suppress the phosphorylation of specific nonreceptor tyrosine kinases, namely proline-rich tyrosine kinase 2 (PYK2) and c-Src. ahajournals.org This inhibition disrupts signaling cascades initiated by agonists like angiotensin II and platelet-derived growth factor (PDGF), which are involved in various cellular functions. ahajournals.org Salicylate appears to regulate this phosphorylation through both Ca2+- and PKC-dependent mechanisms. ahajournals.org Other research indicates that salicylate and its derivatives can modulate signaling through the transcription factor complex NF-κB, which is central to inflammation. wikipedia.org In some cellular models, salicylate has also been shown to target the mTOR signaling pathway. nih.gov

Table 2: Salicylate's Influence on Cellular Signaling
Signaling Pathway/TargetEffect of SalicylatePotential Molecular ConsequencePrimary Reference
AMP-activated protein kinase (AMPK)ActivationModulation of cellular energy homeostasis and inflammatory responses. nih.gov
Proline-rich tyrosine kinase 2 (PYK2) and c-SrcSuppression of PhosphorylationInhibition of signaling cascades related to agonists like Angiotensin II. ahajournals.org
NF-κBModulationAlteration of inflammatory gene expression. wikipedia.org
mTORDown-regulationInhibition of a key pathway for cell growth and proliferation. nih.gov

Postulated Synergistic Molecular Effects in Combined Systems

The combination of caffeine and salicylate into a single compound suggests the potential for synergistic effects at the molecular level, particularly concerning molecular availability and antioxidant activity.

One of the significant challenges with caffeine is its limited solubility in water, which can be attributed to the self-association and aggregation of its molecules. researchgate.net Research has shown that sodium salicylate can increase the solubility of caffeine in aqueous solutions. nih.govresearchgate.net Molecular simulations suggest a mechanism for this enhancement: the salicylate moiety may relocate from a parallel stacking (π–π) aromatic complex with caffeine, and its subsequent hydration could be a primary reason for caffeine's increased solubility. researchgate.netnih.gov Interestingly, while salicylate increases solubility, volumetric and viscosimetric measurements indicate it also promotes the self-aggregation of caffeine in water. nih.gov This suggests a complex interaction where salicylate alters the hydration and aggregation properties of caffeine, ultimately leading to greater solubility and potentially enhanced bioavailability. researchgate.netnih.gov

Both caffeine and salicylate possess antioxidant properties that may be modulated when they are combined. ijper.orgnih.gov Caffeine's antioxidant effect is primarily associated with its ability to scavenge hydroxyl radicals (•OH). researchgate.net The reaction between caffeine and these radicals can produce other products that also have antioxidant activity, creating a cascade effect. researchgate.net

Salicylate also contributes to antioxidant defense. ijper.org While some studies suggest salicylic (B10762653) acid itself has limited direct free-radical scavenging activity, its derivatives and metabolites can be potent antioxidants. researchgate.net The combination of caffeine's adenosine antagonism and salicylate's antioxidant properties is theorized to contribute to an enhanced effect. ijper.org For instance, the antioxidant property of salicylate may reduce extracellular adenosine levels, complementing caffeine's role as an adenosine receptor blocker. ijper.org A study on the combined effects of caffeine and salicylic acid on the mussel Mytilus galloprovincialis showed that caffeine exposure led to the up-regulation of antioxidant-related genes, while salicylic acid reduced the production of reactive oxygen species (ROS). nih.gov Theoretical calculations suggest that the presence of salicylate can alter the oxidation and reduction potentials of caffeine, potentially modifying its antioxidant activity at a molecular level. rdd.edu.iq

Influence on Plant Defense Signaling and Salicylate Accumulation

In plants, caffeine is a purine alkaloid that can function in chemical defense against pathogens and herbivores. nih.gov Research has revealed that the presence of caffeine can significantly influence plant defense systems, particularly through the salicylic acid signaling pathway.

Studies using transgenic plants engineered to produce caffeine have shown that these plants exhibit enhanced resistance to a broad range of biotic stresses, including fungal and bacterial pathogens. nih.govnih.govtandfonline.com This resistance is not necessarily due to the direct toxicity of the low levels of caffeine produced. nih.govsolgenomics.net Instead, the endogenous caffeine appears to act as a signaling molecule that stimulates the plant's own defense mechanisms. solgenomics.net

A key finding is that caffeine-producing transgenic plants show elevated levels of salicylic acid and its glucoside conjugate. nih.govtandfonline.com For example, transgenic chrysanthemum and tobacco plants producing caffeine had significantly higher accumulations of salicylates compared to wild-type controls. nih.gov This suggests that caffeine stimulates the production and/or deposition of salicylic acid, which is a critical signaling molecule that activates systemic acquired resistance (SAR), a broad-spectrum, long-lasting defense response. nih.govsolgenomics.net The mechanism may involve caffeine inhibiting phosphodiesterase, leading to increased intracellular Ca2+, which in turn activates enzymes involved in salicylic acid synthesis. nih.gov This "vaccination" effect primes the plant to respond more effectively to subsequent pathogen attacks. solgenomics.net

Table 3: Effects of Caffeine on Plant Defense and Salicylate Levels
Plant ModelObservationPostulated MechanismPrimary Reference
Transgenic ChrysanthemumIncreased resistance to grey mold fungus; 2.5-fold higher levels of salicylic acid and its glucoside.Endogenous caffeine stimulates production/deposition of salicylates, activating defense reactions. nih.gov
Transgenic TobaccoStrong resistance to pathogens and herbivores; elevated production of salicylic acid.Caffeine acts as a signaling molecule to stimulate the self-defense system. solgenomics.net
Transgenic RiceEnhanced resistance to bacterial leaf blight, rice blast, and planthoppers.Caffeine inhibits phosphodiesterase, increasing intracellular Ca2+ and activating salicylic acid synthesis. nih.gov

Structure Activity Relationship Sar Studies of Caffeine Salicylate and Analogues

Elucidation of Structural Determinants for Intermolecular Interactions

The formation of the caffeine (B1668208) salicylate (B1505791) complex is a well-defined process governed by specific, non-covalent intermolecular interactions. In the solid state, these molecules arrange into a co-crystal lattice, a highly ordered structure where both caffeine and salicylic (B10762653) acid are present in a specific stoichiometric ratio. researchgate.net The stability of this supramolecular assembly is primarily dictated by a combination of hydrogen bonding and π-π stacking.

Molecular simulations and experimental data indicate that the primary interaction driving the formation of the complex is the parallel stacking of the aromatic ring systems of caffeine and the salicylate anion. researchgate.netnih.gov This π-π interaction is a significant stabilizing force. researchgate.net In addition to these stacking forces, hydrogen bonds play a crucial role. The caffeine molecule possesses several hydrogen bond acceptor sites (the oxygen atoms of the carbonyl groups and the N9 nitrogen of the imidazole (B134444) ring), while salicylic acid provides strong hydrogen bond donors through its carboxylic acid and hydroxyl groups. nih.gov In the cocrystal, a strong hydrogen bond typically forms between the carboxylic acid group of salicylic acid and the imidazole nitrogen of caffeine. acs.org

In aqueous solutions, the interaction model is more dynamic. Computational studies suggest an initial formation of a parallel stacking aromatic complex between caffeine and the salicylate anion. rsisinternational.org However, this complex can be transient. A prevailing hypothesis suggests that the subsequent relocation of the salicylate moiety from this complex and its hydration is a key step that, paradoxically, promotes the self-aggregation of caffeine molecules, which can influence properties like solubility. researchgate.netnih.govuns.ac.rsnih.gov

Crystallographic data for caffeine salicylate provides precise details of its solid-state architecture.

Table 1: Crystallographic Data for this compound

Property Value
Molecular Formula C₁₅H₁₆N₄O₅
Space Group P 1 21/c 1
a 14.771 Å
b 7.0212 Å
c 16.209 Å
α 90.00 °
β 117.194 °
γ 90.00 °

Data sourced from PubChem CID 64121. nih.gov

These structural parameters define the unit cell of the co-crystal, providing the fundamental framework upon which the intermolecular interactions are built.

Correlating Molecular Structure with Theoretical Biochemical Modulatory Profiles

The structural features of this compound, particularly the nature of its intermolecular bonds, provide a basis for understanding its theoretical biochemical modulatory profile. While direct docking studies of the intact this compound complex are not widely reported, the behavior of its components and the nature of the complex itself allow for informed hypotheses. The pharmacological effects are generally attributed to the combined actions of caffeine and salicylic acid. ontosight.ai

Computational studies, specifically molecular dynamics (MD) simulations, have been pivotal in developing a theoretical model for the complex's behavior in aqueous environments. nih.govmdpi.com These simulations model the interactions at an atomic level, providing insights that are not achievable through experimental measurement alone.

Table 2: Summary of Computational Studies on Caffeine-Salicylate Interactions

Computational Method Force Field / Model Key Theoretical Finding Reference
Molecular Dynamics (MD) AMBER14 / TIP3P Water Proposes a mechanism where the salicylate anion initially forms a π-π stacked complex with caffeine, then dissociates, leading to caffeine self-aggregation and increased solubility. nih.gov

This theoretical model, where sodium salicylate promotes caffeine's self-aggregation after an initial complex formation, helps to explain the observed increase in caffeine's aqueous solubility, a critical factor for its bioavailability. researchgate.netnih.gov

From a biochemical modulation perspective, the caffeine component is a known antagonist of adenosine (B11128) receptors, such as the A2A receptor, which is a key mechanism for its stimulant effects. researchgate.netnih.gov Molecular docking studies of caffeine itself with targets like human acetylcholinesterase show the importance of aromatic interactions with residues like Tryptophan (Trp) and Tyrosine (Tyr), as well as potential hydrogen bonds and ionic interactions. ugm.ac.id The this compound complex, by maintaining the core structures of both molecules, would theoretically be capable of engaging in these same types of interactions. The π-π stacking within the complex itself is analogous to the aromatic-aromatic interactions crucial for binding to many protein active sites. ugm.ac.id Therefore, the complex could theoretically modulate enzyme or receptor activity through mechanisms available to its individual components.

Comparative Analysis of Salicylate Derivative Structural Impact on Complex Properties

The structural impact on complex properties can be further illuminated by comparing this compound to complexes formed between caffeine and derivatives of salicylic acid, or other carboxylic acids. These comparisons highlight how small changes in the coformer molecule can lead to different supramolecular structures and properties.

For instance, a study on cocrystals of caffeine and 3,5-dinitrosalicylic acid (DNSA), a derivative of salicylic acid, revealed a strong O–H···N hydrogen bond between the carboxylic acid group of DNSA and the imidazole nitrogen of caffeine, with a bond length of 2.616 Å. acs.org This is a common and stabilizing interaction motif in such complexes.

The interaction of caffeine with methyl salicylate, an ester derivative of salicylic acid, presents a different scenario. As a solvent, methyl salicylate was found to increase the solubility of caffeine by 69% compared to water at 293.15 K, but at a higher temperature (313.15 K), the solubility was 7% lower. researchgate.net This demonstrates that modifying the carboxylic acid group to an ester changes the balance of intermolecular forces, affecting temperature-dependent solubility. uns.ac.rsresearchgate.net

Combinations of caffeine with acetylsalicylic acid are common in pharmaceutical formulations, where caffeine is known to enhance the analgesic effects. nih.gov While detailed structural comparisons of their cocrystal are less common in the searched literature, the principle relies on the synergistic combination of the two active molecules.

Table 3: Comparative Properties of Caffeine Complexes with Salicylate and its Derivatives

Complex/System Coformer Key Intermolecular Interactions Observed Property Impact Reference
This compound Salicylic Acid π-π stacking, Hydrogen bonding Increased aqueous solubility of caffeine via a proposed complexation-dissociation-aggregation mechanism. nih.gov
Caffeine-DNSA Cocrystal 3,5-Dinitrosalicylic Acid Strong O–H···N hydrogen bond (2.616 Å), C–H···O interactions. Forms a stable, layered co-crystal structure. acs.org
Caffeine in Methyl Salicylate Methyl Salicylate (solvent) Solute-solvent interactions. Temperature-dependent solubility modification; higher than water at 293.15 K, lower at 313.15 K. researchgate.net

This comparative analysis underscores that the specific functional groups on the salicylate-like molecule are critical determinants of the resulting complex's structure and physicochemical properties. The presence of a carboxylic acid group, as in salicylic acid and DNSA, facilitates strong, directional hydrogen bonds leading to stable cocrystals. acs.org Modifying this group, as in methyl salicylate, alters the interaction profile and consequently changes properties like solubility. researchgate.net

Table of Mentioned Compounds

Compound Name
3,5-dinitrosalicylic acid
Acetylsalicylic acid
Caffeine
Methyl salicylate
Salicylic acid
Sodium salicylate
Tryptophan

Historical and Methodological Evolution of Research on Caffeine and Salicylate Chemical Interactions

Chronology of Fundamental Chemical Discoveries Related to Caffeine (B1668208) and Salicylate (B1505791)

The investigation into the interactions between caffeine and salicylates has a rich history, marked by key discoveries that have progressively illuminated the nature of their chemical relationship.

Mid-20th Century: The Era of Complexation for Solubility Enhancement: The foundational work in this area can be traced back to the 1950s with the extensive research led by Takeru Higuchi and his collaborators. Their pioneering studies focused on the concept of using complexation to enhance the solubility of various poorly soluble drugs. researchgate.net While not solely focused on salicylate, their work laid the groundwork for understanding how caffeine could interact with other molecules, including aromatic acids, to form soluble complexes. researchgate.net These early investigations primarily utilized the solubility method to infer the formation of these complexes in solution. nih.gov

Late 20th Century: Characterization of Solid-State Interactions: As analytical techniques became more sophisticated, research began to shift towards characterizing the interactions between caffeine and salicylic (B10762653) acid in the solid state. A significant development during this period was the preparation and investigation of an acetylsalicylic acid-caffeine complex. science.govresearchgate.net Studies revealed the formation of a 1:1 molar ratio complex, suggesting a charge transfer mechanism. science.govresearchgate.net This marked a move from studying these interactions in solution to understanding their nature in a more structured, solid form.

Early 21st Century: The Rise of Co-crystal Engineering: The turn of the century saw the emergence of crystal engineering and a significant focus on the design and synthesis of pharmaceutical co-crystals. The caffeine-salicylic acid system became a model for studying co-crystal formation. reading.ac.uk Researchers successfully prepared and characterized co-crystals of salicylic acid and caffeine, often with the aim of improving the physicochemical properties of the active pharmaceutical ingredients. reading.ac.ukresearchgate.net This phase of research benefited greatly from the advancements in X-ray diffraction techniques, which allowed for the precise determination of the three-dimensional structure of these co-crystals.

Contemporary Research: Probing Deeper into Intermolecular Forces and Applications: Current research continues to explore the nuances of caffeine-salicylate interactions, with a strong emphasis on understanding the specific intermolecular forces at play. nih.gov Computational simulations and advanced spectroscopic methods are now routinely used to model and analyze the hydrogen bonding and π–π stacking interactions that stabilize these complexes and co-crystals. nih.gov Furthermore, the potential applications of caffeine-salicylate compounds are being explored in various fields, including the development of new drug delivery systems and functional materials. google.com

Advancement of Methodologies for Studying Chemical Interactions in Multi-Component Systems

The evolution of our understanding of caffeine-salicylate interactions is intrinsically linked to the development of more powerful and sophisticated analytical methodologies.

Classical Methods:

Solubility Analysis: As mentioned earlier, the solubility method was one of the earliest techniques employed to study complex formation. By measuring the change in solubility of one component in the presence of another, researchers could infer the stoichiometry and stability of the resulting complexes in solution. nih.gov

Phase Diagrams: The construction of phase diagrams was another classical approach used to identify the formation of new solid phases, such as insoluble complexes or co-crystals, at different temperatures and concentrations. nih.govcapes.gov.br

Spectroscopic Techniques:

UV-Visible Spectrophotometry: This technique has been used to determine the formation and stability constants of complexes in solution. nih.gov Changes in the absorption spectra of the individual components upon mixing provide evidence of interaction.

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy has been instrumental in characterizing the solid-state interactions between caffeine and salicylic acid. researchgate.net By observing shifts in the vibrational frequencies of functional groups (e.g., carbonyl and hydroxyl groups), researchers can identify the specific sites of intermolecular hydrogen bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the molecular structure and interactions in solution. It has been used to study the complexation of caffeine with various molecules, including those with aromatic rings similar to salicylate.

Thermal Analysis:

Differential Scanning Calorimetry (DSC): DSC is a powerful technique for studying the thermal properties of materials. It has been widely used to identify the formation of co-crystals of caffeine and salicylic acid by observing changes in melting points and the appearance of new thermal events. reading.ac.uk

Thermogravimetric Analysis (TGA): TGA provides information about the thermal stability and decomposition of materials. In conjunction with DSC, it helps to fully characterize the thermal behavior of caffeine-salicylate co-crystals.

Structural Analysis:

X-ray Diffraction (XRD): Powder X-ray diffraction (PXRD) is a key technique for identifying new crystalline phases. Single-crystal X-ray diffraction provides the definitive three-dimensional structure of co-crystals, revealing the precise arrangement of molecules and the nature of the intermolecular interactions.

Modern and Hyphenated Techniques:

Computational Modeling and Molecular Dynamics Simulations: The advent of powerful computational methods has revolutionized the study of molecular interactions. Molecular dynamics simulations allow researchers to visualize and analyze the dynamic behavior of caffeine and salicylate molecules in solution, providing insights into the mechanisms of self-aggregation and complex formation. nih.gov

Hyphenated Techniques (e.g., DSC-FTIR): The coupling of different analytical techniques provides more comprehensive information. For instance, combining DSC with FTIR allows for the simultaneous analysis of thermal events and the associated changes in molecular vibrations.

The progression of these methodologies from macroscopic observations to detailed molecular-level characterization has been pivotal in advancing the understanding of the chemical interactions between caffeine and salicylate.

Paradigmatic Shifts in Understanding Intermolecular Forces in Relevant Chemical Systems

The understanding of the intermolecular forces that govern the interaction between caffeine and salicylate has undergone significant refinement over time, reflecting broader shifts in the field of physical chemistry.

Initially, the interactions were described in more general terms, such as "complex formation" or "charge transfer." science.govresearchgate.net While these descriptions were accurate, they lacked the detailed mechanistic insight that is now available. The primary forces recognized to be at play in the caffeine-salicylate system are hydrogen bonding and π–π stacking interactions.

Hydrogen Bonding: The presence of hydrogen bond donors (the hydroxyl and carboxylic acid groups of salicylic acid) and acceptors (the nitrogen and oxygen atoms of caffeine) makes hydrogen bonding a critical factor in the formation of caffeine-salicylate complexes and co-crystals. rsc.org The understanding of hydrogen bonding itself has evolved from a simple electrostatic interaction to a more nuanced view that includes contributions from polarization, charge transfer, and dispersion forces.

π–π Stacking Interactions: The planar aromatic rings of both caffeine and salicylic acid are prone to π–π stacking interactions. For a long time, these interactions were often simplistically attributed to attractive forces between the electron clouds of the aromatic rings. However, more recent research has led to a reinterpretation of π-stacking. semanticscholar.orgohio-state.educhemrxiv.org

A significant paradigm shift has been the recognition that the widely observed "slip-stacked" arrangement in many π–π systems is not primarily driven by minimizing electrostatic repulsion between the electron-rich faces of the rings. Instead, it is now understood to be a consequence of minimizing steric (Pauli) repulsion while maximizing attractive dispersion forces. semanticscholar.orgohio-state.educhemrxiv.org Quantum mechanical calculations have shown that at the typical distances for π-stacking, electrostatic interactions that might be repulsive at longer ranges can become attractive due to charge penetration effects. semanticscholar.orgohio-state.educhemrxiv.org

This refined understanding of π–π interactions has profound implications for the caffeine-salicylate system. The parallel stacking of the aromatic rings in their co-crystals is now seen as a result of a delicate balance between maximizing attractive van der Waals forces (dispersion) and minimizing steric repulsion, with electrostatics playing a more complex role than previously thought. nih.gov Molecular simulations have further elucidated how the salicylate moiety can interact with caffeine through these π–π stacking arrangements in aqueous solutions, influencing properties like solubility. nih.gov

In essence, the paradigm has shifted from a qualitative description of intermolecular forces to a quantitative and more physically accurate model that considers the interplay of various quantum mechanical effects. This deeper understanding is crucial for the rational design of new materials and pharmaceutical formulations based on caffeine and salicylate.

Detailed Research Findings

Thermodynamic Parameters of Caffeine-Salicylamide Interaction

The stability of the complex formed between caffeine and salicylamide (B354443) (a derivative of salicylic acid) has been studied at various temperatures using the solubility method. The thermodynamic parameters for this interaction have been evaluated and are presented in the table below. nih.gov

Temperature (°C)Stability Constant (K)
15Insoluble 1:1 complex formed
25Insoluble 1:1 complex formed
35-
45-

Note: Specific stability constants at 35°C and 45°C were not provided in the source material, but a linear solubility increase was observed at all temperatures.

The enthalpy (ΔH) and entropy (ΔS) of the interaction were also evaluated, indicating that the interaction is exothermic and driven by enthalpy changes. nih.gov

Physicochemical Properties of Salicylic Acid-Caffeine Co-crystals

The formation of co-crystals between salicylic acid (SAL) and caffeine (CAF) has been shown to alter the physicochemical properties of the individual components. These co-crystals can be prepared by various methods, including spray drying and milling. reading.ac.uk

PropertyObservation
Crystal Structure A 1:1 co-crystal of SAL-CAF has been reported.
Melting Point DSC thermograms of spray-dried SAL-CAF show a single endothermic peak around 138-140°C, corresponding to the crystalline melting point of the co-crystal. reading.ac.uk
Eutectic Melt A eutectic melt between salicylic acid and caffeine is observed at approximately 122°C in physical mixtures and incompletely formed co-crystals. reading.ac.uk
Stability Co-crystal forms of caffeine are known to exhibit improved stability, for instance, by preventing hydration. reading.ac.uk

Future Directions and Emerging Research Avenues for Caffeine Salicylate in Chemical Sciences

Development of Novel Synthetic Strategies for Tailored Molecular Constructs

The synthesis of caffeine (B1668208) salicylate (B1505791) has traditionally been achieved through straightforward methods like solution crystallization. However, the future of its synthesis lies in the development of more sophisticated and controlled strategies to produce tailored molecular constructs with specific physicochemical properties.

Advanced Cocrystallization Techniques:

Novel cocrystallization methods are at the forefront of this development. Techniques such as reaction crystallization , slurry sonication , and solvent-drop grinding offer greater control over the crystalline form and particle size of caffeine salicylate cocrystals. These methods can lead to the discovery of new polymorphic forms with altered stability and dissolution profiles. For instance, the use of different solvents or grinding liquids, including ionic liquids, has been shown to influence the resulting cocrystal form of caffeine with other coformers, a principle that can be extended to this compound.

Supramolecular Synthesis and Crystal Engineering:

The principles of supramolecular synthesis and crystal engineering are being increasingly applied to design this compound constructs with desired architectures. By understanding and manipulating the non-covalent interactions, primarily hydrogen bonding and π-π stacking between caffeine and salicylic (B10762653) acid, it is possible to create multicomponent crystals with specific arrangements. This approach allows for the fine-tuning of properties such as solubility and bioavailability. The concept of heteronuclear seeding , where a structurally similar but different cocrystal is used to induce the formation of a desired but elusive cocrystal form, presents an innovative strategy for accessing novel this compound structures.

Synthetic StrategyDescriptionPotential Advantages
Reaction Crystallization Involves the reaction of caffeine and salicylic acid in a solvent where the resulting this compound is less soluble, leading to its precipitation.Control over particle size and morphology.
Slurry Sonication Utilizes ultrasound to induce nucleation and crystallization in a slurry of the components.Rapid and efficient cocrystal formation.
Solvent-Drop Grinding A mechanochemical method where a small amount of solvent is added to a mixture of the solid reactants during grinding.Environmentally friendly (reduced solvent use) and can produce unique polymorphs.
Heteronuclear Seeding Introduction of a seed crystal of a different but structurally related cocrystal to template the desired this compound cocrystal formation.Access to kinetically stable or otherwise difficult-to-obtain polymorphic forms.

Integration of Advanced Spectroscopy and Microscopy for Real-time Interaction Visualization

To truly understand the formation and behavior of this compound, researchers are moving beyond static characterization techniques and embracing advanced methods for real-time visualization of molecular interactions.

In-situ Monitoring of Cocrystallization:

Techniques such as in-situ solid-state Nuclear Magnetic Resonance (NMR) spectroscopy and hot-stage microscopy (HSM) are proving invaluable for monitoring the cocrystallization process in real time. In-situ solid-state NMR can track the changes in the chemical environment of the atoms as the cocrystal forms, providing insights into the reaction kinetics and mechanism. HSM, coupled with techniques like Attenuated Total Reflection Fourier-Transform Infrared (ATR-FTIR) spectroscopy , allows for the direct observation of crystal growth and phase transitions as a function of temperature and time. This combination provides a powerful tool for screening for new cocrystal forms and understanding their formation pathways.

Advanced Spectroscopic and Microscopic Techniques:

The application of 2D NMR techniques , such as Nuclear Overhauser Effect Spectroscopy (NOESY), can provide detailed information about the spatial proximity of protons in the caffeine and salicylate molecules in solution, revealing the nature of their interactions before crystallization. Furthermore, advanced microscopy techniques like 3D electron diffraction (3D ED) are enabling the structure determination of nanocrystalline materials, which is particularly useful for characterizing the fine-grained products of some novel synthetic methods.

TechniqueApplication in this compound ResearchInformation Gained
In-situ Solid-State NMR Real-time monitoring of the conversion of caffeine and salicylic acid into this compound cocrystals.Reaction kinetics, identification of intermediate phases, and mechanistic insights into cocrystal formation.
Hot-Stage Microscopy (HSM) Visual observation of melting, dissolution, and crystallization events of this compound and its components at controlled temperatures.Phase diagrams, eutectic behavior, and screening for new crystalline forms.
2D NMR (e.g., NOESY) Probing intermolecular interactions between caffeine and salicylic acid in solution.Detailed information on the geometry of the caffeine-salicylate complex in the solution state.
3D Electron Diffraction (3D ED) Structure determination of nanocrystalline this compound.Atomic-level structural information from very small crystals that are not suitable for single-crystal X-ray diffraction.

High-Throughput Computational Screening and Design of Optimized Caffeine-Salicylate Analogues

Computational chemistry is playing an increasingly pivotal role in the rational design of new materials. High-throughput computational screening and molecular modeling are being employed to predict the properties and guide the synthesis of optimized caffeine-salicylate analogues.

Crystal Structure Prediction (CSP):

Crystal Structure Prediction (CSP) methods are being used to generate and rank the stability of potential this compound polymorphs and cocrystals with modified functional groups. By calculating the lattice energies of different crystal packing arrangements, CSP can help identify promising candidates for experimental synthesis and reduce the trial-and-error nature of cocrystal screening.

Molecular Dynamics (MD) Simulations:

Molecular dynamics (MD) simulations are providing a dynamic picture of the interactions between caffeine, salicylic acid, and solvent molecules. nih.gov These simulations can elucidate the mechanism of self-assembly and cocrystal formation at the molecular level. nih.gov For instance, MD simulations have been used to hypothesize how salicylate can increase the solubility of caffeine by influencing its hydration and aggregation properties. nih.gov

Design of Optimized Analogues:

By combining these computational tools, researchers can design and screen virtual libraries of caffeine and salicylic acid analogues with modified substituents. The goal is to predict how these modifications will affect the intermolecular interactions and, consequently, the physicochemical properties of the resulting cocrystals. This in-silico approach can accelerate the discovery of new caffeine-salicylate-based materials with enhanced properties, such as improved solubility or stability.

Exploration of this compound in New Theoretical Chemical Systems and Applications

The unique molecular recognition properties of this compound make it an interesting model system for exploring fundamental concepts in theoretical chemistry and for potential applications in new chemical systems.

A Model for Supramolecular Chemistry:

The well-defined hydrogen bonding and π-stacking interactions in this compound make it an excellent model system for studying the principles of supramolecular self-assembly. Theoretical studies on the binding energies and geometries of the caffeine-salicylate complex, using methods like Density Functional Theory (DFT) , can provide fundamental insights into the nature of non-covalent interactions that govern molecular recognition. rdd.edu.iq One study utilized B3LYP/CEP-31G calculations to investigate the geometry and electronic properties of the this compound complex. rdd.edu.iq

Behavior in Non-Aqueous and Complex Systems:

While much of the research has focused on aqueous systems, the behavior of this compound in non-aqueous solvents and more complex environments is a burgeoning area of theoretical investigation. researchgate.net Understanding its solubility and aggregation behavior in different media is crucial for potential applications in areas such as materials science and drug delivery. researchgate.net Theoretical studies are exploring how the solvent environment modulates the interactions between caffeine and salicylic acid, which can guide the selection of appropriate solvents for synthesis or application. researchgate.net

Potential in Materials Science:

The ability of this compound to form well-ordered crystalline structures opens up possibilities for its use in materials science. Theoretical studies can explore the potential of incorporating this compound into larger supramolecular assemblies or polymeric matrices to create materials with novel optical, electronic, or mechanical properties.

Interdisciplinary Research at the Nexus of Synthetic Chemistry and Theoretical Biochemistry

The intersection of synthetic chemistry and theoretical biochemistry offers exciting opportunities to explore the biological relevance of this compound and to design new bioactive molecules.

Understanding Biological Activity:

This compound has been reported to possess biological activities, and interdisciplinary research can help elucidate the underlying mechanisms. rdd.edu.iq By combining the synthesis of this compound derivatives with theoretical biochemical modeling, researchers can study their interactions with biological targets such as enzymes and receptors. scilit.com For example, molecular docking studies can predict the binding modes of these compounds to active sites, while more advanced simulations can explore the dynamics of these interactions. scilit.com

Design of Novel Bioactive Compounds:

The synergy between synthetic and theoretical approaches can guide the design of new caffeine-salicylate-based compounds with enhanced biological activities. nih.govnih.govresearchgate.net For instance, theoretical calculations can predict how modifications to the caffeine or salicylate scaffold will affect their binding affinity and selectivity for a particular biological target. rdd.edu.iqscilit.com Synthetic chemists can then synthesize the most promising candidates for experimental evaluation. scilit.com This iterative cycle of design, synthesis, and testing is a powerful paradigm for the development of new therapeutic agents.

Exploring Structure-Activity Relationships:

A combined experimental and theoretical approach is crucial for establishing robust structure-activity relationships (SAR) . By systematically modifying the structure of this compound and correlating these changes with their biological effects, researchers can gain a deeper understanding of the molecular features responsible for their activity. Theoretical descriptors, such as electronic properties and molecular shape, can be used to develop quantitative structure-activity relationship (QSAR) models to predict the activity of new analogues.

Q & A

Q. How can the solubility of caffeine salicylate be enhanced in aqueous solutions for experimental studies?

  • Methodological Answer: Sodium salicylate increases caffeine solubility via π–π interactions between caffeine’s aromatic rings and salicylate anions. Experimental protocols should prepare aqueous solutions with controlled molar ratios of caffeine to sodium salicylate (e.g., 1:2 or 1:3). Monitor solubility using UV-Vis spectroscopy or gravimetric analysis. Computational simulations (e.g., molecular dynamics) can validate interaction mechanisms .

Q. What experimental designs are recommended for studying caffeine-salicylate interactions in mixed solvents?

  • Methodological Answer: Use volumetric and viscosimetric measurements to assess solute-solvent interactions. For example, methyl salicylate forms clathrate-like structures around caffeine, suppressing self-aggregation. Design temperature-controlled solubility experiments (e.g., 25°C to 45°C) to quantify thermodynamic parameters like enthalpy and entropy changes. Reference negative Sv coefficients and B-coefficients from viscosity data to infer weak intermolecular interactions .

Q. How can this compound be extracted and purified from complex matrices like plant extracts?

  • Methodological Answer: Employ liquid-liquid extraction with dichloromethane or ethyl acetate, followed by recrystallization using sodium salicylate as a co-solvent. Validate purity via melting point analysis, HPLC (C18 column, 30% methanol mobile phase), or Raman spectroscopy. For quantitative yield calculations, compare actual yields to theoretical maxima (e.g., 0.04 g crude caffeine from 20 g instant coffee) .

Q. What analytical techniques are suitable for quantifying caffeine and salicylate in multicomponent formulations?

  • Methodological Answer: Raman spectroscopy coupled with density functional theory (DFT) allows non-destructive identification of caffeine, salicylate, and antipyrine in formulations like Compound Sodium Salicylate Injection. Assign spectral peaks to vibrational modes (e.g., C=O stretching at 1650 cm⁻¹). For higher sensitivity, use HPLC-MS/MS with MRM transitions: caffeine (195 > 110 in positive mode), salicylate (137 > 93 in negative mode) .

Advanced Research Questions

Q. How do π–π interactions between caffeine and salicylate influence pharmacological activity?

  • Methodological Answer: Investigate via molecular docking simulations (e.g., AutoDock Vina) to map binding affinities. Validate experimentally using isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR). For in vitro studies, assess downstream effects (e.g., salicylate’s inhibition of IRF9-PTP1B interactions in HEK293T cells via IP-IB analysis) to link structural interactions to anti-inflammatory or neuroprotective outcomes .

Q. What factors contribute to variability in caffeine-salicylate pharmacokinetics across experimental models?

  • Methodological Answer: Variability arises from differences in solvent systems (water vs. methyl salicylate), absorption kinetics, and metabolic pathways. Use physiologically based pharmacokinetic (PBPK) modeling to simulate human vs. rodent metabolism. For in vivo studies, monitor serum salicylate levels via LC-MS and account for inter-individual differences in cytochrome P450 activity .

Q. How can researchers address reproducibility challenges in caffeine-salicylate studies?

  • Methodological Answer: Standardize protocols for solvent preparation (e.g., degassing aqueous solutions to prevent oxidation) and analytical calibration (e.g., daily HPLC column conditioning). Report detailed metadata, including plant source variations (e.g., Camellia sinensis cultivar differences affecting salicylate content) and instrument parameters (e.g., TQ MS detector settings). Use multiple regression analysis (adjusted R² ≥ 0.8) to control for confounding variables like citrate levels in tea samples .

Q. What advanced computational methods predict caffeine-salicylate complexation dynamics?

  • Methodological Answer: Apply DFT (e.g., B3LYP/6-311+G(d,p) basis set) to calculate Gibbs free energy changes during complexation. Compare theoretical Raman spectra with experimental data to validate computational models. For large-scale systems, use molecular dynamics (MD) simulations in GROMACS to track solvent-solute interactions over nanoseconds .

Methodological Resources

  • Experimental Reproduibility: Follow guidelines from Beilstein Journal of Organic Chemistry for detailed experimental reporting, including compound characterization (NMR, HPLC) and supplementary data submission .
  • Data Sharing: Adhere to NIH and Cambridge University Press protocols for requesting and citing publicly available datasets (e.g., FDA public domain resources) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.